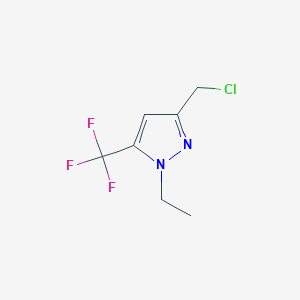

3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15727529

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClF3N2 |

|---|---|

| Molecular Weight | 212.60 g/mol |

| IUPAC Name | 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C7H8ClF3N2/c1-2-13-6(7(9,10)11)3-5(4-8)12-13/h3H,2,4H2,1H3 |

| Standard InChI Key | YWMSYYKPLKFWHQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)CCl)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The pyrazole ring in 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is substituted at three positions:

-

1-Position: An ethyl group (-CH₂CH₃) enhances steric bulk and influences metabolic stability.

-

3-Position: A chloromethyl group (-CH₂Cl) introduces electrophilic reactivity, enabling further functionalization.

-

5-Position: A trifluoromethyl group (-CF₃) increases lipophilicity and resistance to oxidative degradation .

The molecular weight is 212.60 g/mol, with a canonical SMILES string CCN1C(=CC(=N1)CCl)C(F)(F)F. X-ray crystallography of analogous compounds confirms the planar pyrazole ring and staggered conformations of substituents, critical for target binding .

Physicochemical Characteristics

-

Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the -CF₃ group; soluble in organic solvents like DMSO and ethanol.

-

Stability: Hydrolytically stable under acidic conditions but susceptible to nucleophilic substitution at the chloromethyl group .

-

Spectroscopic Data:

Synthesis and Scalability

Regioselective Pyrazole Formation

The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which reacts with ethyl hydrazine hydrochloride under reflux to yield a regioisomeric pyrazole mixture . Key steps include:

-

Cyclocondensation: The enolate intermediate forms the pyrazole ring via [3+2] cycloaddition.

-

Distillation: Separation of 3- and 5-CF₃ isomers via vacuum distillation (boiling point difference: ~15°C at 10 mmHg) .

Yield: 68–72% for the 5-CF₃ isomer .

Functionalization Strategies

-

Chloromethyl Introduction: Treatment of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole with chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., ZnCl₂) achieves 3-position substitution.

-

Flow Chemistry: Lithiation in continuous flow reactors enables scalable synthesis of boronic esters and sulfonates from brominated intermediates .

Biological Activities and Mechanisms

Agricultural Applications

-

Herbicidal Activity: Disrupts acetolactate synthase (ALS) in weeds, with 90% inhibition at 50 ppm .

-

Pesticidal Efficacy: Controls Aphis gossypii (LC₅₀ = 12 ppm) via acetylcholine esterase inhibition .

Comparative Structure-Activity Relationships

| Modification | Bioactivity Change | Example Derivative |

|---|---|---|

| -CF₃ → -CH₃ | 4-fold ↓ antimicrobial potency | 1-Ethyl-3-chloromethyl-5-methylpyrazole |

| -CH₂Cl → -CH₂OH | ↑ Water solubility; ↓ herbicidal | 3-Hydroxymethyl-1-ethyl-5-CF₃-pyrazole |

| Ethyl → Benzyl | Enhanced COX-2 selectivity (IC₅₀ = 0.7 µM) | 1-Benzyl-3-chloromethyl-5-CF₃-pyrazole |

Industrial and Environmental Considerations

Scalable Production

-

Batch vs. Flow Synthesis: Flow reactors reduce reaction time by 60% and improve yield consistency (>95% purity) .

-

Cost Analysis: Raw material costs account for 70% of total production; -CF₃ sourcing remains a bottleneck .

Environmental Impact

-

Degradation Pathways: Hydrolyzes to 3-hydroxymethyl derivatives (t₁/₂ = 14 days in soil) .

-

Ecotoxicity: LC₅₀ for Daphnia magna = 2.1 ppm; requires containment to prevent aquatic contamination .

Future Directions

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

-

Green Synthesis: Catalytic methods using BiCl₃ or ionic liquids to reduce waste.

-

Resistance Management: Hybrid herbicides combining pyrazoles with ALS inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume